molecular formula C20H23BrN2O3S B11341303 1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11341303
M. Wt: 451.4 g/mol
InChI Key: HWUJZCBTCBLJHV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzylsulfonyl group and a 4-bromo-3-methylphenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Attachment of the 4-Bromo-3-Methylphenyl Group: The final step includes the coupling of the 4-bromo-3-methylphenyl group to the piperidine ring via amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can undergo nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    1-(Benzylsulfonyl)piperidine derivatives: These compounds share the benzylsulfonyl group but differ in other substituents.

    N-(4-Bromo-3-methylphenyl)piperidine derivatives: These compounds share the 4-bromo-3-methylphenyl group but differ in other substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-13-18(7-8-19(15)21)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

HWUJZCBTCBLJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)Br

Origin of Product

United States

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